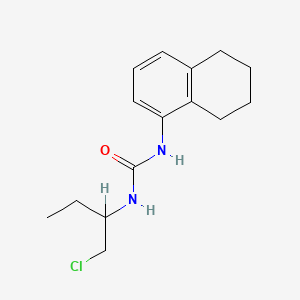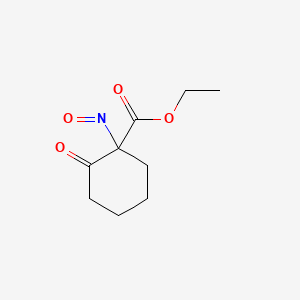
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H13NO4 It is a derivative of cyclohexanecarboxylate, featuring both nitroso and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate typically involves the nitrosation of ethyl 2-oxocyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ethyl 1-nitro-2-oxocyclohexanecarboxylate.
Reduction: Ethyl 1-amino-2-oxocyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate involves its interaction with molecular targets through its nitroso and oxo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Ethyl 1-amino-2-oxocyclohexanecarboxylate: Contains an amino group instead of a nitroso group, leading to different reactivity and applications.
Ethyl 1-nitro-2-oxocyclohexanecarboxylate: Contains a nitro group, which is more oxidized compared to the nitroso group.
Uniqueness
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is unique due to the presence of both nitroso and oxo functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other scientific fields.
Properties
CAS No. |
38104-99-3 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 1-nitroso-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-2-14-8(12)9(10-13)6-4-3-5-7(9)11/h2-6H2,1H3 |
InChI Key |
ROORNIUQNFGEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


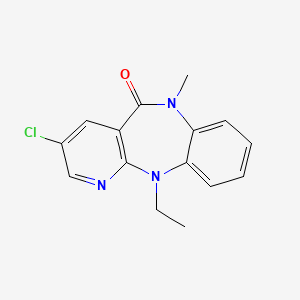

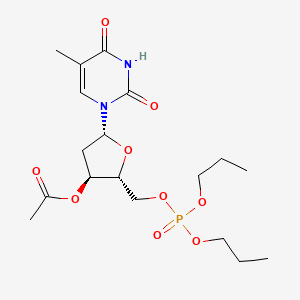


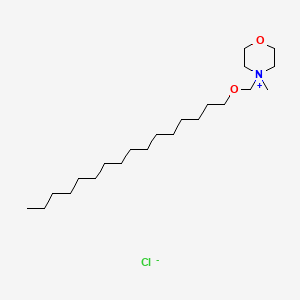
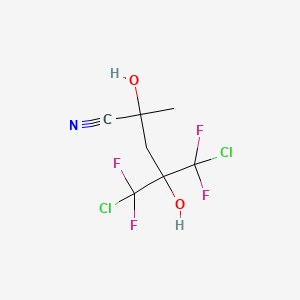

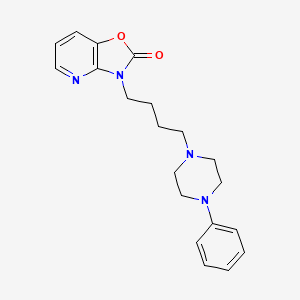

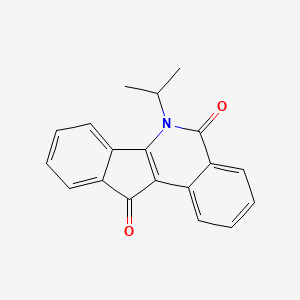

![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
